3-(2,2-difluoroethyl)cyclobutan-1-one
Description
3-(2,2-Difluoroethyl)cyclobutan-1-one is a fluorinated cyclobutane derivative featuring a ketone group at the 1-position and a 2,2-difluoroethyl substituent at the 3-position of the cyclobutane ring. The incorporation of fluorine atoms significantly impacts its physicochemical and biological properties. Fluorine’s high electronegativity and small atomic radius enhance metabolic stability, lipophilicity, and bioavailability by reducing basicity and polar surface area . These attributes make fluorinated compounds like this one valuable in pharmaceutical and agrochemical research, where controlled pharmacokinetics and resistance to oxidative metabolism are critical .
Properties
CAS No. |
1781338-14-4 |
|---|---|
Molecular Formula |
C6H8F2O |
Molecular Weight |
134.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2-difluoroethyl)cyclobutan-1-one typically involves the reaction of cyclobutanone with difluoroethylating agents under controlled conditions. One common method includes the use of difluoroethyl bromide in the presence of a base such as potassium carbonate, followed by purification through distillation or recrystallization.
Industrial Production Methods: Industrial production of 3-(2,2-difluoroethyl)cyclobutan-1-one may involve large-scale synthesis using similar difluoroethylating agents and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, distillation, and chromatographic purification to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-(2,2-Difluoroethyl)cyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Substituted cyclobutanone derivatives.
Scientific Research Applications
3-(2,2-Difluoroethyl)cyclobutan-1-one has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(2,2-difluoroethyl)cyclobutan-1-one involves its interaction with specific molecular targets and pathways. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Key Observations :
- The difluoroethyl group increases molecular weight by ~76 g/mol compared to the methyl group in 3-methylcyclobutan-1-ol.
- Fluorination raises lipophilicity (LogP = 1.8) relative to 3-methylcyclobutan-1-ol (LogP = 0.3), enhancing membrane permeability .
- The benzyloxy analog exhibits higher LogP (2.5) due to its aromatic group but lacks fluorine’s metabolic stabilization effects .
Chemical Reactivity
- Ketone Reactivity : The electron-withdrawing effect of the difluoroethyl group increases the electrophilicity of the ketone, favoring nucleophilic additions (e.g., Grignard reactions) compared to 3-methylcyclobutan-1-ol, where the hydroxyl group participates in hydrogen bonding, reducing ketone accessibility .
- Fluorine Effects : The C–F bonds in the difluoroethyl group resist hydrolysis and oxidation, contrasting with the labile hydroxyl group in 3-methylcyclobutan-1-ol, which is prone to dehydration or esterification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
